N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a butyl group attached to the benzimidazole ring and a chlorobenzamide moiety. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Butyl Group: The butyl group is introduced via alkylation of the benzimidazole nitrogen using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzamide Moiety: The final step involves the acylation of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Mechanism of Action
The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE can be compared with other benzimidazole derivatives:
N-butyl-1H-benzimidazol-2-amine: Similar structure but lacks the chlorobenzamide moiety.
N-(1H-benzimidazol-2-yl)-4-chlorobenzamide: Similar structure but lacks the butyl group.
N-(1H-benzimidazol-2-yl)-2-chlorobenzamide: Similar structure but with a different position of the chlorine atom on the benzamide ring.
The uniqueness of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22ClN3O |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H22ClN3O/c1-3-4-13-24-18-8-6-5-7-17(18)23-19(24)14(2)22-20(25)15-9-11-16(21)12-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,22,25) |
InChI Key |
OOYAXVGRTIQKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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